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Compound of Interest

Compound Name: BR-1

Cat. No.: B1192330

Given the ambiguity of "BR-1," this document provides detailed application notes and protocols
for two distinct and highly relevant proteins in life science research that could be referred to by
this abbreviation: BRI1 (BRASSINOSTEROID INSENSITIVE 1), a key receptor in plant steroid
hormone signaling, and BRCA1 (Breast Cancer 1), a critical tumor suppressor protein in
humans.

Section 1: BRI1 (BRASSINOSTEROID INSENSITIVE
1) for Immunoprecipitation
Application Notes

Introduction: BRI1 is a plasma membrane-localized leucine-rich repeat receptor-like kinase that
plays a central role in brassinosteroid (BR) signaling, a pathway crucial for plant growth and
development.[1] Immunoprecipitation (IP) of BRI1 is a fundamental technique used to study its
post-translational modifications (e.g., phosphorylation and ubiquitination), identify interacting
proteins (e.qg., its co-receptor BAK1), and elucidate the molecular mechanisms of BR signal
transduction.[1]

Principle of the Assay: Immunoprecipitation of BRI1 involves the use of a specific antibody to
isolate the BRI1 protein from a plant protein extract. The antibody-BRI1 complex is then
captured on a solid support, typically protein A or G agarose beads. After washing away non-
specifically bound proteins, the purified BRI1 and its interacting partners can be eluted and
analyzed by various downstream applications such as Western blotting or mass spectrometry.
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Due to the challenges in raising antibodies against the endogenous BRI1, tagged versions of
the protein (e.g., BRI1-GFP, BRI1-HA) are often used for immunoprecipitation experiments.[1]

Data Presentation: Quantitative Parameters for BRI1 Immunoprecipitation

Parameter Recommendation Source
Starting Material 200 mg of plant tissue [2]
Protein Extract Volume 1 mg of total protein [1]

Polyclonal or Monoclonal; Anti-
Antibody Type GFP or Anti-HA for tagged [11[3]

proteins

Antibody Dilution (for Western

1:5000 2][3
Blot) [21[3]
Anti-Tag MicroBeads (e.g.,
Bead Type GFP-Trap) or Protein A/G [1114]

Agarose

15 pl GFP-trap beads for 200
mg plant material; 50 pl Anti-

Bead Volume ) [1][2]
Tag MicroBeads for 1 mg

protein

30 minutes on ice

Incubation with (MicroBeads); 1 hour to (115]
Antibody/Beads overnight at 4°C (general
protocol)

Lysis buffer with reduced
Wash Buffer [1]
detergent

Number of Washes 3-5times [5]

Experimental Protocols

Protocol 1: Immunoprecipitation of Tagged BRI1 from Arabidopsis thaliana
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This protocol is adapted for the immunoprecipitation of tagged BRI1 (e.g., BRI1-GFP) from
plant tissues.[1][4]

Materials:

Arabidopsis thaliana seedlings expressing tagged BRI1
e Liquid nitrogen
e Mortar and pestle

o Extraction Buffer: 250 mM sucrose, 50 mM HEPES-KOH pH 7.5, 5% glycerol, 0.5% Triton X-
100, 50 mM Na4P207, 1 mM Na2MoO4, 25 mM NaF, 2 mM DTT, and protease inhibitor
cocktail.[2]

e Anti-GFP MicroBeads or GFP-Trap beads

o Wash Buffer: Extraction buffer with 0.1% Triton X-100
o Elution Buffer: 2x Laemmli sample buffer

e Microcentrifuge tubes

o Rotating wheel or shaker

Procedure:

Harvest approximately 200 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a
fine powder using a pre-chilled mortar and pestle.[2]

Resuspend the powder in 1 ml of ice-cold Extraction Buffer.

Homogenize the sample further and then incubate on a rotating wheel at 4°C for 30 minutes
to solubilize microsomal proteins.[1]

Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
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o Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein
extract.

o Determine the protein concentration of the extract. Use 1 mg of total protein for the
immunoprecipitation.[1]

e Add 15-50 pl of Anti-GFP MicroBeads to the protein extract.[1][2]
e Incubate on a rotating wheel for 1-3 hours at 4°C.
o Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C.

o Discard the supernatant and wash the beads three times with 1 ml of ice-cold Wash Buffer.
After each wash, pellet the beads and carefully remove the supernatant.

o After the final wash, remove all residual wash buffer.

» Elute the immunoprecipitated proteins by adding 50 pl of 2x Laemmli sample buffer to the
beads and boiling at 95°C for 5 minutes.

o Centrifuge the beads and collect the supernatant for analysis by SDS-PAGE and Western
blotting.

Signaling Pathway and Experimental Workflow

BRI1 Signaling Pathway
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Caption: Simplified BRI1 signaling pathway.
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Immunoprecipitation Workflow for BRI1
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Caption: Experimental workflow for BRI1 immunoprecipitation.

Section 2: BRCA1 (Breast Cancer 1) for

Immunoprecipitation
Application Notes

Introduction: BRCAL is a tumor suppressor protein that plays a crucial role in DNA repair, cell
cycle checkpoint control, and maintaining genomic stability.[6] Germline mutations in the
BRCAL gene are associated with an increased risk of breast and ovarian cancers.[6]
Immunoprecipitation is a vital technique for studying the function of BRCAL, particularly for
identifying its numerous interacting protein partners and understanding its role in various
protein complexes, such as the BRCA1-A, -B, and -C complexes.[7]

Principle of the Assay: Co-immunoprecipitation (Co-IP) is frequently used to study BRCA1
protein-protein interactions. An antibody targeting either BRCAL1 or a known interacting partner
is used to pull down the entire protein complex from a cell lysate. The components of this
complex are then identified by Western blotting or mass spectrometry. Validated antibodies are
critical for the success of BRCAL IP experiments.[3]

Data Presentation: Quantitative Parameters for BRCAL1 Immunoprecipitation
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Parameter Recommendation Source

Starting Material 1-5 x 1077 cells [5]

Lysis Buffer Volume 1 ml for 1-5 x 1077 cells [5]

Protein Concentration 1-2 mg/ml [5]

) Validated Polyclonal or

Antibody Type o [8]
Monoclonal antibodies

Antibody Dilution (for IP) 1:100 [9]
Protein A/G Agarose or

Bead Type , [8][10]
Magnetic Beads

Bead Volume 20 pl of 50% slurry [10]

Incubation with Antibody Overnight at 4°C [10]

Incubation with Beads 1-3 hours at 4°C [10]
Lysis buffer or a modification

Wash Buffer [10]
thereof

Number of Washes 3-5 times [10]

Experimental Protocols

Protocol 2: Co-Immunoprecipitation of BRCA1 from Human Cell Lines

This protocol is designed for the co-immunoprecipitation of BRCAL and its interacting partners

from cultured human cells.[8][10]

Materials:

e Human cell line (e.g., U20S, 293T)

e Phosphate-Buffered Saline (PBS), ice-cold

e Lysis Buffer: 10 mM Tris-HCI [pH 7.5], 150 mM NacCl, 0.5% Nonidet P-40, 5 mM EDTA,
supplemented with protease and phosphatase inhibitor cocktails.[8]
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e Anti-BRCAL1 antibody (validated for IP)
 Isotype control IgG

e Protein A/G agarose beads

o Wash Buffer: Lysis Buffer

o Elution Buffer: 2x Laemmli sample buffer
¢ Microcentrifuge tubes

o Rotating wheel or shaker

Procedure:

e Culture cells to 80-90% confluency.

» Wash cells twice with ice-cold PBS.

o Lyse the cells by adding 1 ml of ice-cold Lysis Buffer per 10 cm dish. Scrape the cells and
transfer the lysate to a microcentrifuge tube.

 Incubate on ice for 30 minutes with occasional vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
e Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

» Pre-clear the lysate by adding 20 pul of Protein A/G agarose beads and incubating on a
rotator for 1 hour at 4°C.

» Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

e Add the anti-BRCAL antibody (e.g., at a 1:100 dilution) to the pre-cleared lysate.[9] For a
negative control, add an equivalent amount of isotype control IgG to a separate tube of
lysate.

 Incubate with gentle rocking overnight at 4°C.[10]
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e Add 20 pl of Protein A/G agarose bead slurry and incubate for an additional 1-3 hours at 4°C.
[10]

o Collect the bead-antibody-protein complexes by centrifugation at 500 x g for 1 minute at 4°C.
e Wash the pellet five times with 1 ml of ice-cold Wash Buffer.[10]
 After the final wash, aspirate the supernatant completely.

o Elute the proteins by resuspending the pellet in 50 pl of 2x Laemmli sample buffer and
boiling for 5 minutes.

o Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and
Western blotting.

Signaling Pathway and Experimental Workflow

BRCAL Interaction Network in DNA Damage Response
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Caption: BRCA1's central role in the DNA damage response network.
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Co-Immunoprecipitation Workflow for BRCA1
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Caption: Experimental workflow for BRCA1 co-immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1192330?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5321509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5321509/
https://www.agrisera.com/en/artiklar/bri1-brassinosteroid-insensitive-1.html
https://www.biocompare.com/9776-Antibodies/3127303-BRI1-BRASSINOSTEROID-INSENSITIVE-1/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10152650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10152650/
https://www.protocols.io/view/immunoprecipitation-protocol-98qh9vw
https://pubmed.ncbi.nlm.nih.gov/24832651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3315748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8375228/
https://www.cellsignal.com/products/primary-antibodies/brca1-antibody/9010
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://www.benchchem.com/product/b1192330#br-1-for-immunoprecipitation-assay
https://www.benchchem.com/product/b1192330#br-1-for-immunoprecipitation-assay
https://www.benchchem.com/product/b1192330#br-1-for-immunoprecipitation-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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